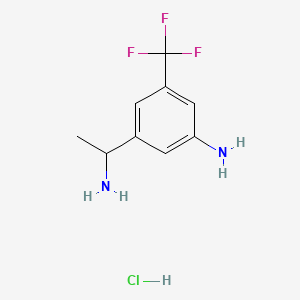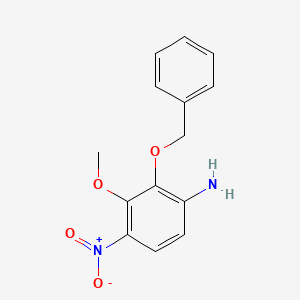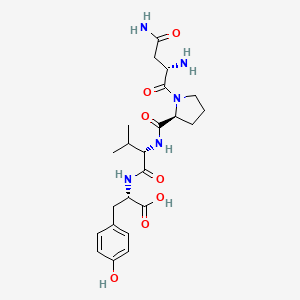![molecular formula C16H14N2O8 B12518149 Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate CAS No. 663625-64-7](/img/structure/B12518149.png)
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a chemical compound with the molecular formula C24H19N2O8 It is known for its complex structure, which includes nitro groups and phenoxyethoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoyl)acetate
- 2-Diethylaminoethyl 3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
- Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
Uniqueness
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is unique due to its specific arrangement of nitro and phenoxyethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
663625-64-7 |
|---|---|
Formule moléculaire |
C16H14N2O8 |
Poids moléculaire |
362.29 g/mol |
Nom IUPAC |
methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3 |
Clé InChI |
DZNJAEXLNOEEEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)



![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)




